molecular formula C12H13NO B1282376 2-Amino-2-(naphthalen-1-yl)ethanol CAS No. 86217-42-7

2-Amino-2-(naphthalen-1-yl)ethanol

Cat. No. B1282376
CAS RN: 86217-42-7
M. Wt: 187.24 g/mol
InChI Key: GIJHQOMBLOZMEG-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-1-yl)ethanol, also known as 2-naphthylethylamine, is an organic compound with the chemical formula C12H13NO. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. 2-naphthylethylamine is widely used in scientific research due to its unique properties, such as its ability to act as a monoamine oxidase inhibitor and its ability to inhibit the breakdown of certain neurotransmitters.

Scientific Research Applications

Enantioseparation and Chiral Analysis

The compound has been studied for its enantiomeric resolution using chromatographic methods. For instance, Karakurt et al. (2012) explored the enantioseparation of derivatives of 2-Amino-2-(naphthalen-1-yl)ethanol, demonstrating the influence of structural features on enantiomeric separation in chromatography (Karakurt, Saraç, & Dalkara, 2012).

Fluorescence Derivatisation in Biological Assays

The compound and its derivatives have applications in fluorescent derivatization. Frade et al. (2007) investigated its use in coupling with amino acids, leading to fluorescent derivatives valuable in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Crystal Structure and Molecular Electronic Properties Analysis

Research by Subashini et al. (2020) focused on the crystal structure, Hirshfeld surface analysis, and electronic properties of compounds related to this compound, revealing insights into intermolecular interactions and molecular electronic properties (Subashini, Arunagiri, & Saranya, 2020).

Fluorescent Sensing and Biological Applications

Banerjee et al. (2012) developed a selective fluorescent sensor for Al3+ ions using a derivative of this compound, demonstrating its potential in biological and chemical sensing (Banerjee et al., 2012).

Antimicrobial Studies

Al-amery (2016) conducted a study on the antibacterial properties of metal ion complexes with derivatives of this compound, highlighting its potential in antimicrobial applications (Al-amery, 2016).

Safety and Hazards

The safety information for 2-Amino-2-(naphthalen-1-yl)ethanol indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-2-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHQOMBLOZMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522415
Record name 2-Amino-2-(naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86217-42-7
Record name 2-Amino-2-(naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 2
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 3
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 4
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 5
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 6
2-Amino-2-(naphthalen-1-yl)ethanol

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